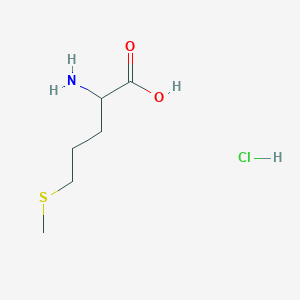

2-Amino-5-methylsulfanylpentanoic acid;hydrochloride

Description

2-Amino-5-methylsulfanylpentanoic acid hydrochloride is an amino acid derivative featuring a methylsulfanyl (-SCH₃) substituent at the fifth carbon and a hydrochloride salt form.

Properties

IUPAC Name |

2-amino-5-methylsulfanylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDOAVKSLOHSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methylsulfanylpentanoic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable amino acid derivative with a methylthio group. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts or reagents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylsulfanylpentanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carboxylic acid group produces alcohols .

Scientific Research Applications

2-Amino-5-methylsulfanylpentanoic acid;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the study of amino acid metabolism and enzyme interactions.

Medicine: Research into its potential therapeutic effects and its role in drug development.

Mechanism of Action

The mechanism of action of 2-amino-5-methylsulfanylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

- Substituent Impact: The methyl group (electron-donating) in 2-Amino-5-Methylphenol Hydrochloride resulted in a higher yield (50.8%) compared to the chloro-substituted analog (27.2%), suggesting steric or electronic effects influence reaction efficiency .

- General Protocol : Acid hydrolysis with HCl is a common method for synthesizing such hydrochlorides, though stoichiometric ratios and solvents vary.

Structural and Functional Differences

Amino Acid Derivatives

- (S)-5-Amino-2-(methylamino)pentanoic Acid HCl: Contains a methylamino group (-NHCH₃) instead of methylsulfanyl, which may affect hydrogen bonding and bioavailability .

Phenolic Amine Hydrochlorides

- 2-Amino-5-Methylphenol Hydrochloride: A phenolic amine with a methyl group, differing from the target compound’s aliphatic chain and sulfur-containing substituent .

Analytical and Stability Data

- HPLC Validation: Both 2-Amino-5-Methylphenol and 2-Amino-5-Chlorophenol Hydrochlorides were validated via HPLC against reference standards, indicating rigorous quality control for such compounds .

Biological Activity

2-Amino-5-methylsulfanylpentanoic acid; hydrochloride, also known as a derivative of amino acids with potential biological significance, has garnered attention for its role in various biological systems. This compound's structure suggests it may interact with a range of biological targets, particularly in the context of neurological and metabolic pathways.

Chemical Structure and Properties

The chemical formula for 2-Amino-5-methylsulfanylpentanoic acid; hydrochloride is C₆H₁₄ClN₃O₂S. It is characterized by an amino group, a methylsulfanyl group, and a pentanoic acid backbone, which contribute to its solubility and reactivity in biological environments.

Neuropharmacological Effects

Research indicates that compounds similar to 2-amino-5-methylsulfanylpentanoic acid may act as antagonists at specific neurotransmitter receptors. For instance, derivatives of amino acids like this one have been studied for their potential to modulate glutamatergic signaling pathways through NMDA receptor antagonism.

- Mechanism of Action : The compound may inhibit excitatory neurotransmission, which is crucial in conditions such as epilepsy and neurodegenerative diseases. Studies have shown that similar compounds can lead to neuroprotective effects by reducing excitotoxicity in neuronal cultures .

Antimicrobial Activity

Preliminary studies suggest that 2-amino-5-methylsulfanylpentanoic acid exhibits antimicrobial properties. This is particularly relevant in the development of new antibiotics against resistant bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Low to moderate inhibition | |

| Candida albicans | Minimal inhibition |

Metabolic Implications

The compound's structure suggests potential roles in metabolic pathways, particularly in sulfur metabolism due to the presence of the methylsulfanyl group. This could implicate it in detoxification processes or as a precursor for other biologically active sulfur-containing compounds.

Case Studies

- Neuroprotective Studies : In vitro studies using neuronal cell lines demonstrated that treatment with 2-amino-5-methylsulfanylpentanoic acid resulted in reduced apoptosis under oxidative stress conditions, indicating a protective role against neuronal damage .

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various amino acid derivatives found that 2-amino-5-methylsulfanylpentanoic acid exhibited significant inhibitory effects against certain Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.